molecular formula C8H11BrN2O2S B3919504 [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE

[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE

Cat. No.: B3919504
M. Wt: 279.16 g/mol
InChI Key: WAOBFAIKHDKTDG-UHFFFAOYSA-N
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Description

[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15414 g/mol It is characterized by the presence of a bromophenyl group attached to a sulfamoyl dimethylamine moiety

Preparation Methods

The synthesis of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 3-bromophenylamine with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The sulfamoyl dimethylamine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

[(3-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE can be compared with other similar compounds such as:

    [(4-BROMOPHENYL)SULFAMOYL]DIMETHYLAMINE: Similar structure but with the bromine atom in the para position.

    [(3-CHLOROPHENYL)SULFAMOYL]DIMETHYLAMINE: Similar structure but with a chlorine atom instead of bromine.

    [(3-BROMOPHENYL)SULFAMOYL]DIETHYLAMINE: Similar structure but with diethylamine instead of dimethylamine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents .

Properties

IUPAC Name

1-bromo-3-(dimethylsulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBFAIKHDKTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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